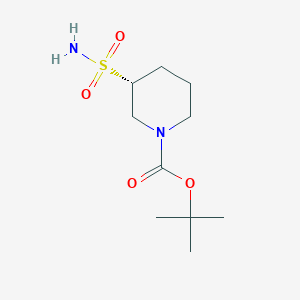

Tert-butyl (3R)-3-sulfamoylpiperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl compounds are widely used in organic chemistry due to their unique properties. The tert-butyl group is the simplest tertiary alcohol, with a formula of (CH3)3COH . It’s known for its unique reactivity pattern, which is highlighted by its use in various chemical transformations .

Synthesis Analysis

While specific synthesis methods for “Tert-butyl (3R)-3-sulfamoylpiperidine-1-carboxylate” are not available, tert-butyl groups are often incorporated into large molecules for improved solubility and to bias regioselectivity .

Molecular Structure Analysis

The tert-butyl group has a unique structure that affects its electronic properties. For instance, the insertion of tert-butyl groups can raise the LUMO level of certain compounds .

Chemical Reactions Analysis

Tert-butyl groups are known to affect intramolecular through-bond interactions between redox units in certain compounds . They can also be used as probes for NMR studies of macromolecular complexes .

Physical And Chemical Properties Analysis

Tert-butyl compounds generally have high thermal and chemical stability, which are important requirements for their diverse applications in the field of organic (opto)electronics .

Applications De Recherche Scientifique

Asymmetric Synthesis

Tert-butyl (3R)-3-sulfamoylpiperidine-1-carboxylate has been leveraged in the asymmetric synthesis of amines, which are crucial for creating a wide range of enantioenriched amines. These include alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines. This method utilizes the tert-butanesulfinyl group's ability to activate imines for the addition of various classes of nucleophiles, acting as a powerful chiral directing group. The subsequent cleavage of the tert-butanesulfinyl group enables the synthesis of these amines with high enantioselectivity (Ellman, Owens, & Tang, 2002).

Catalytic Activity

In another application, axially chiral dicarboxylic acid, incorporating elements of tert-butyl (3R)-3-sulfamoylpiperidine-1-carboxylate, was developed for use in asymmetric Mannich-type reactions. This catalytic system has demonstrated remarkable generality and high enantioselectivities in reactions with tert-butyl diazoacetate and its analogues. The unique internal hydrogen bonding of the axially chiral dicarboxylic acid, revealed through X-ray crystallographic analysis, is foundational to its distinctive acidity and chiral scaffolding capabilities (Hashimoto, Kimura, Nakatsu, & Maruoka, 2011).

Precatalyst for Sulfenate Anions

Tert-butyl phenyl sulfoxide, related to the tert-butyl (3R)-3-sulfamoylpiperidine-1-carboxylate structure, has been employed as a traceless precatalyst for generating sulfenate anions under basic conditions. This approach is advantageous for coupling reactions due to the byproduct being a gas, which simplifies product purification. The method allows for the synthesis of trans-stilbenes with high yield and purity (Zhang, Jia, Sagamanova, Pericàs, & Walsh, 2015).

Kinetic Resolution and Esterification

A novel application of tert-butyl (3R)-3-sulfamoylpiperidine-1-carboxylate derivatives is found in the kinetic resolution of racemic carboxylic acids. Utilizing an L-histidine-derived sulfonamide-induced enantioselective esterification reaction, this method achieves high asymmetric induction. This resolution process is particularly efficient for O-protected alpha-hydroxy carboxylic acids and N-protected alpha-amino acids, demonstrating the versatility and utility of tert-butyl derivatives in stereochemical manipulations (Ishihara, Kosugi, Umemura, & Sakakura, 2008).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Sulfamoyl groups are often found in drugs that inhibit carbonic anhydrases, a family of enzymes involved in regulating ph and fluid balance in the body .

Biochemical Pathways

Without specific information on “Tert-butyl (3R)-3-sulfamoylpiperidine-1-carboxylate”, it’s difficult to say which biochemical pathways it might affect. If it does inhibit carbonic anhydrases as suggested, it could impact a variety of physiological processes, including respiration and the formation of cerebrospinal fluid .

Pharmacokinetics

The tert-butyl group is known to be resistant to metabolism, which could potentially increase the compound’s bioavailability .

Result of Action

If it does act as an inhibitor of carbonic anhydrases, it could potentially alter pH balance within cells and tissues .

Action Environment

The action, efficacy, and stability of “Tert-butyl (3R)-3-sulfamoylpiperidine-1-carboxylate” could be influenced by a variety of environmental factors, including pH and the presence of other molecules that could interact with the compound. The tert-butyl group is known to be quite stable under a variety of conditions .

Propriétés

IUPAC Name |

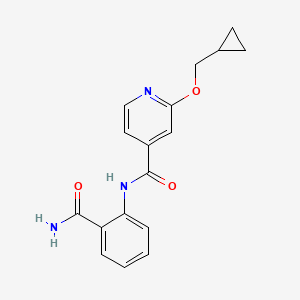

tert-butyl (3R)-3-sulfamoylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)12-6-4-5-8(7-12)17(11,14)15/h8H,4-7H2,1-3H3,(H2,11,14,15)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXXNCYVUUIURI-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (3R)-3-sulfamoylpiperidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-Cyanocyclohexyl)-2-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B2398198.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-methylbenzamide](/img/structure/B2398199.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(benzyloxy)benzyl)acetamide](/img/structure/B2398201.png)

![N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2398203.png)

![4-butoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2398210.png)

![4-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2398216.png)

![(2-Phenyltriazol-4-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2398218.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)quinoxaline-2-carboxamide](/img/structure/B2398220.png)